![molecular formula C8H6F3N3S B2706635 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole CAS No. 80945-79-5](/img/structure/B2706635.png)
2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole
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Overview
Description
“2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 299440-05-4 . It has a molecular weight of 184.14 .
Molecular Structure Analysis
The InChI code for “2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is 1S/C3H3F3N4S/c4-3(5,6)1-9-10-2(8-7)11-1/h7H2,(H,8,10) .Physical And Chemical Properties Analysis
The storage temperature for “2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is 2-8°C .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit tumor growth or interfere with cancer cell signaling pathways .
- Antibacterial Properties : The trifluoromethyl group could enhance antibacterial activity, making it a candidate for novel antibiotics.
- Fluorescent Probes : 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole exhibits fluorescence properties. Scientists have used it as a fluorescent probe to detect specific molecules or study cellular processes .
- Organic Semiconductors : Its electron-rich nature and π-conjugated system make it suitable for organic semiconductor materials. Researchers investigate its potential in optoelectronic devices .
- Spectroscopy : The compound’s absorption and emission spectra can be useful in analytical techniques like UV-Vis spectroscopy and fluorescence spectroscopy .
- Chelating Agent : Its hydrazino group can form complexes with metal ions, aiding in metal ion detection or separation .
- Water Treatment : Researchers explore its use in water treatment due to its potential as a disinfectant or decontaminant .
- Pollutant Detection : Its fluorescence properties allow sensitive detection of environmental pollutants or toxins .
- Neuropharmacology : Investigating its effects on neurotransmitter systems may reveal insights into neurological disorders .
- Drug Design : Computational studies use this compound as a scaffold for designing novel drugs .
- Metal Complexes : Researchers synthesize metal complexes with 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole as ligands. These complexes find applications in catalysis, magnetism, and luminescence .
Medicinal Chemistry
Material Science
Analytical Chemistry
Environmental Science
Pharmacology
Coordination Chemistry
Safety and Hazards
The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fumes), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .
properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)4-1-2-6-5(3-4)13-7(14-12)15-6/h1-3H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGILRGFFUZVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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